molecular formula C14H19ClN2O4S B5768721 N-(5-chloro-2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(5-chloro-2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5768721
M. Wt: 346.8 g/mol
InChI Key: XIHDOCWIOSINJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound N-(5-chloro-2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is synthesized through a series of chemical reactions. A related compound, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, shows the complexity involved in constructing such molecules, where different substituent groups such as benzoyl, phenylsulfonyl, and benzylsulfonyl are added to the piperidine ring to achieve desired properties (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Molecular Structure Analysis

The molecular structure of this compound comprises various functional groups, including a methoxyphenyl and a methylsulfonyl group attached to a piperidine ring. These structural features are crucial for the compound's biological activity and receptor interaction. The molecular interaction of a similar antagonist compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor provides insight into how specific structures can affect binding affinities and biological activities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Chemical Reactions and Properties

The chemical properties of this compound are influenced by its functional groups. For example, the presence of the methoxy and methylsulfonyl groups affects its reactivity and interaction with biological targets. The synthesis and biological screening of structurally related compounds demonstrate the potential activities these structures can exhibit, such as inhibition against enzymes like acetylcholinesterase (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-21-13-4-3-11(15)9-12(13)16-14(18)10-5-7-17(8-6-10)22(2,19)20/h3-4,9-10H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDOCWIOSINJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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